![molecular formula C18H19N3O4 B13220425 7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a cyclopropyl group, and a carboxylic acid functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific combination of functional groups and its imidazo[1,2-a]pyrazine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 67367-15-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₁₉N₃O₄. It features a complex imidazo[1,2-a]pyrazine core structure that contributes to its pharmacological activities. The presence of the benzyloxycarbonyl group enhances its solubility and bioavailability.
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine, including our compound of interest, function as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 plays a crucial role in regulating the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP, which is vital for immune response activation in cancer therapy.
Key Findings:
- The compound exhibits an IC₅₀ value of 5.70 nM against ENPP1, demonstrating high potency and selectivity .
- It significantly enhances the expression of downstream target genes associated with the STING pathway such as IFNB1 and CXCL10.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various contexts:
Antitumor Activity
In vivo studies have shown that this compound can enhance the efficacy of anti-PD-1 antibodies in tumor models:
- When administered at a dose of 80 mg/kg in combination with anti-PD-1 therapy, it achieved a tumor growth inhibition rate of 77.7% .
Immune Modulation
The compound's ability to modulate immune responses makes it a candidate for cancer immunotherapy:
- It has been shown to enhance the immune response by increasing the expression of pro-inflammatory cytokines and chemokines.
Case Studies
A notable study focused on the synthesis and evaluation of various imidazo[1,2-a]pyrazine derivatives highlighted the promising biological activity of compound 7 (including our target compound). The study confirmed its potential as an immunotherapeutic agent through rigorous pharmacokinetic assessments and efficacy trials in murine models .
Comparative Analysis
Compound | Target | IC₅₀ (nM) | Effect on Tumor Growth (%) | Mechanism |
---|---|---|---|---|
This compound | ENPP1 | 5.70 | 77.7 | STING pathway activation |
Other Imidazo Derivatives | Various | Varies | Varies | Varies |
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-cyclopropyl-7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C18H19N3O4/c22-17(23)16-15(13-6-7-13)19-14-10-20(8-9-21(14)16)18(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,22,23) |
InChI Key |
LVMRMFPYMRHBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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